molecular formula C28H34N4O3 B2915182 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1171322-90-9

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2915182
CAS RN: 1171322-90-9
M. Wt: 474.605
InChI Key: UAIWICGMIXVYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C28H34N4O3 and its molecular weight is 474.605. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Naphthalimide Derivatives and Cancer Research

One notable compound, UNBS5162, a novel naphthalimide derivative, showcases significant in vitro cytotoxic activity against various human cancer cell lines and displays notable anti-tumor activity in vivo. Unlike other naphthalimide derivatives which act as DNA intercalating agents poisoning topoisomerase II, UNBS5162 induces cancer cell death through pro-autophagic effects rather than anti-topoisomerase II activity. This highlights its unique mechanism of action in cancer therapeutics research, offering a different approach to impairing cell cycle progression and inducing cancer cell death through lysosomal membrane permeabilization and the decrease in expression of genes involved in cancer cell chemoresistance (Mahieu et al., 2007).

Synthesis and Evaluation of Isoquinoline Derivatives

Research into the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities presents another angle of scientific application. These compounds, prepared from specific chemical precursors, have been evaluated for their antimicrobial activity, showcasing the potential for developing new antimicrobial agents. Such research underscores the importance of isoquinoline derivatives in creating novel compounds with significant biological activities (Patel & Shaikh, 2011).

Corrosion Inhibition Performance

In the context of materials science, 1,3,5-triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. Studies involving weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy have demonstrated the effectiveness of these compounds in inhibiting corrosion, highlighting their potential applications in protecting metals from acidic corrosion. This research not only expands the application of isoquinoline derivatives but also contributes to the development of more effective corrosion inhibitors for industrial applications (Mistry et al., 2011).

properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIWICGMIXVYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea

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